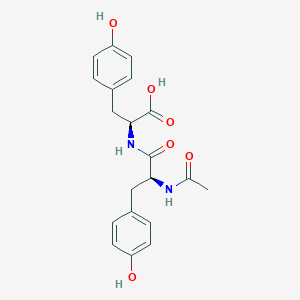

AC-Tyr-tyr-OH

Description

Contextualization of N-Acetylated Peptides in Biological Systems and Research Paradigms

N-terminal acetylation (NTA) is a prevalent post-translational modification found across a wide spectrum of proteins and peptides in prokaryotes and eukaryotes. springernature.comoup.com This modification involves the covalent attachment of an acetyl group (CH₃CO-) to the amino group of the N-terminal amino acid. creative-proteomics.com NTA is typically a cotranslational event, catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs), which utilize acetyl-CoA as the acetyl group donor. oup.comnih.gov

Significance of Tyrosine Residues in Peptide Functionality and Molecular Recognition

Tyrosine (Tyr or Y) is an aromatic amino acid characterized by its phenolic hydroxyl group, which imparts unique physicochemical properties. sigmaaldrich.com These properties make tyrosine residues particularly effective in mediating molecular contacts and are central to the process of molecular recognition within biological systems. sigmaaldrich.comnih.govacs.orgnih.gov The dual nature of tyrosine's side chain—partly hydrophobic due to the aromatic ring and partly polar due to the hydroxyl group—allows it to engage in a variety of interactions, including hydrophobic, π-π stacking, and hydrogen bonding. sigmaaldrich.com

In the context of peptides and proteins, tyrosine residues are frequently found at protein surfaces, binding interfaces, or buried within structures, often enriched in regions that interact with small molecules, nucleic acids, or other protein partners. sigmaaldrich.com This strategic positioning highlights tyrosine's critical role in mediating specific binding events and protein-protein interactions. sigmaaldrich.com Protein engineers have leveraged the inherent capabilities of tyrosine to construct synthetic binding proteins with enhanced affinity and specificity, often outperforming natural counterparts. nih.govacs.orgnih.gov The ability of tyrosine to tolerate environmental changes and participate in diverse intermolecular forces makes it a versatile residue for designing peptides with tailored recognition properties. nih.gov Moreover, the selective recognition of tyrosine residues in peptides is a promising strategy for modulating enzymatic activities, such as inhibiting tyrosine kinase-mediated phosphorylation. researchgate.net

Overview of Academic Research Trajectories for AC-Tyr-tyr-OH and Related Peptidic Structures

Academic research trajectories involving N-acetylated dipeptides, particularly those incorporating tyrosine, such as this compound (N-acetyl-L-tyrosyl-L-tyrosine), are multifaceted. While specific studies focusing solely on this compound might be niche, the broader research on N-acetylated amino acids and tyrosine-containing peptides provides a strong foundation for understanding its potential applications.

N-acetyl-L-tyrosine (Ac-Tyr-OH), a related compound, has demonstrated utility in pharmaceutical formulations, neurological research, and specialized biochemical studies, owing to its solubility in water and ethanol. marknature.com It serves as a model compound that mimics the reactivity of tyrosyl residues within polypeptides. researchgate.net Similarly, other acetylated dipeptides, such as Ac-Phe-Tyr-OH, are employed as building blocks in peptide synthesis for developing novel drugs and therapeutic agents, and in biochemical research to investigate protein interactions and cellular functions. chemimpex.com

Research into tyrosine and its derivatives explores their potential therapeutic benefits, including applications in managing fibromyalgia symptoms, enhancing cognitive function under stress, and in cancer diagnostics and treatments, often through tyrosine kinase inhibitors. clinicaltrials.eu Studies also investigate the molecular recognition mechanisms of tyrosine-containing polypeptides using techniques like fluorescence and NMR spectroscopy, aiming to understand how these peptides interact with other molecules, such as pseudopeptidic cages. researchgate.net The general principles of N-acetylation, such as increased stability and altered protein-protein interactions, are also being applied to the study of dipeptides like this compound to engineer peptides with specific properties for various biochemical applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-12(23)21-17(10-13-2-6-15(24)7-3-13)19(26)22-18(20(27)28)11-14-4-8-16(25)9-5-14/h2-9,17-18,24-25H,10-11H2,1H3,(H,21,23)(H,22,26)(H,27,28)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQHYJCXAKMUJP-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Ac Tyr Tyr Oh

Strategies for AC-Tyr-tyr-OH Peptide Synthesis

The formation of the peptide bond in this compound can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both methods have distinct advantages and are chosen based on the desired scale and purity of the final product.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound

Solid-phase peptide synthesis is a widely used technique for the synthesis of peptides, including this compound. peptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.com

The synthesis of this compound via SPPS would typically commence with the attachment of the C-terminal tyrosine to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. unibo.it The hydroxyl group of the tyrosine side chain is usually protected to prevent unwanted side reactions. A common protecting group for the tyrosine hydroxyl is the tert-butyl (tBu) group. peptide.com The synthesis would proceed as follows:

Resin Loading: The first amino acid, Fmoc-Tyr(tBu)-OH, is attached to the resin.

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the resin-bound tyrosine is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). unibo.it

Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the deprotected amino group of the first tyrosine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HATU. unibo.itacs.org

Capping (Optional): Any unreacted amino groups can be capped, often with acetic anhydride (B1165640), to prevent the formation of deletion sequences.

N-Terminal Acetylation: After the dipeptide Tyr-Tyr is assembled, the N-terminal Fmoc group is removed, and the free amino group is acetylated.

Cleavage and Deprotection: The completed this compound peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. unibo.it

| Step | Reagents and Conditions | Purpose |

| Resin Loading | Fmoc-Tyr(tBu)-OH, DIC, DMAP in DCM | Covalent attachment of the first amino acid to the solid support. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Nα-Fmoc protecting group. |

| Amino Acid Coupling | Fmoc-Tyr(tBu)-OH, HATU, DIPEA in DMF | Formation of the peptide bond. |

| N-Terminal Acetylation | Acetic anhydride, DIPEA in DMF | Addition of the acetyl group to the N-terminus. |

| Cleavage and Deprotection | TFA/TIS/H2O (95:2.5:2.5) | Release of the peptide from the resin and removal of side-chain protecting groups. |

This is an interactive data table based on the data in the text.

Solution-Phase Peptide Synthesis Methodologies for this compound

Solution-phase peptide synthesis involves the coupling of amino acids in a homogenous solution. While generally more labor-intensive than SPPS for longer peptides, it can be advantageous for the synthesis of short peptides like this compound, particularly for large-scale production. ekb.egchinesechemsoc.org

A plausible solution-phase route to this compound would involve the coupling of an N-terminally protected tyrosine with a C-terminally protected tyrosine, followed by deprotection steps. For instance, Ac-Tyr-OH could be coupled with H-Tyr-OMe using a suitable coupling agent. The resulting dipeptide ester would then be saponified to yield the final product. Protecting groups for the side-chain hydroxyls would also be employed and removed in the final step. ekb.eg

| Reactant 1 | Reactant 2 | Coupling Reagent | Product |

| Ac-Tyr(Bzl)-OH | H-Tyr(Bzl)-OMe | DCC/HOBt | Ac-Tyr(Bzl)-Tyr(Bzl)-OMe |

| Ac-Tyr(Bzl)-Tyr(Bzl)-OMe | LiOH | - | Ac-Tyr(Bzl)-Tyr(Bzl)-OH |

| Ac-Tyr(Bzl)-Tyr(Bzl)-OH | H2, Pd/C | - | This compound |

This is an interactive data table based on the data in the text.

N-Terminal Acetylation Techniques for this compound Formation

N-terminal acetylation is a common modification in peptides and proteins and is the final step in the synthesis of this compound if the synthesis starts with the unprotected N-terminus of the dipeptide. nih.gov This modification can be achieved both on the solid phase and in solution.

In SPPS, after the final coupling step and removal of the N-terminal Fmoc group, the resin-bound peptide is treated with an acetylating agent. A common method involves the use of acetic anhydride, often in the presence of a base such as diisopropylethylamine (DIPEA) or pyridine (B92270) in a solvent like DMF. wikipedia.org

In a solution-phase approach, the purified Tyr-tyr dipeptide can be acetylated by reacting it with a suitable acetylating agent, such as acetic anhydride or acetyl chloride, under controlled pH conditions to ensure selective N-acetylation over O-acetylation of the tyrosine hydroxyl groups.

Purification and Chromatographic Characterization Methods for Research-Grade this compound

Following synthesis and cleavage from the resin (in the case of SPPS), the crude this compound product is typically a mixture containing the desired peptide as well as byproducts from side reactions and incomplete reactions. Purification to research-grade is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netresearchgate.netthermofisher.com

RP-HPLC separates peptides based on their hydrophobicity. thermofisher.com For this compound, a C18 column is typically used. The mobile phase usually consists of a binary gradient system:

Solvent A: Water with a small amount of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA).

Solvent B: An organic solvent, such as acetonitrile, also containing 0.1% TFA.

The peptide is loaded onto the column in a low concentration of Solvent B, and the concentration of Solvent B is gradually increased to elute the peptide. The elution of the peptide is monitored by UV absorbance, typically at wavelengths of 214 nm (for the peptide bond) and 280 nm (due to the aromatic tyrosine residues). researchgate.net The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

The purity of the final product is also assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry, which should show the expected molecular weight for this compound.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 214 nm and 280 nm |

This is an interactive data table based on the data in the text.

Site-Specific Chemical Modifications of this compound

The tyrosine residues in this compound offer sites for further chemical modification, which can be used to introduce probes or to mimic post-translational modifications.

Tyrosine Side-Chain Derivatizations (e.g., Phosphorylation, Sulfation, Halogenation)

Phosphorylation: Tyrosine phosphorylation is a key post-translational modification in cell signaling. chinesechemsoc.orgwikipedia.orgnih.gov The hydroxyl groups of the tyrosine residues in this compound can be chemically phosphorylated. This is typically achieved using a phosphoramidite (B1245037) building block approach during SPPS, where a protected phosphotyrosine derivative is incorporated directly into the peptide chain. Post-synthetic phosphorylation is more challenging due to the need for selective reaction at the hydroxyl group.

Sulfation: Tyrosine sulfation is another important post-translational modification that plays a role in protein-protein interactions. nih.govwikipedia.org Similar to phosphorylation, the synthesis of sulfated this compound is best accomplished by incorporating a pre-sulfated and protected tyrosine building block, such as Fmoc-Tyr(SO3Na)-OH, during SPPS. thieme-connect.de Direct sulfation of the final peptide can be difficult to control and may lead to a mixture of products.

Halogenation: Halogenation of the tyrosine ring can be used to introduce probes for structural studies or to modulate the peptide's properties. acs.orgresearchgate.net The aromatic rings of the tyrosine residues in this compound can be halogenated, for example, with iodine, using reagents like chloramine-T and sodium iodide. nih.gov The position of halogenation (ortho to the hydroxyl group) can be controlled by the reaction conditions.

| Modification | Reagent/Method | Resulting Structure |

| Phosphorylation | Fmoc-Tyr(PO(OBzl)OH)-OH during SPPS | AC-Tyr(PO3H2)-Tyr-OH / AC-Tyr-Tyr(PO3H2)-OH |

| Sulfation | Fmoc-Tyr(SO3Na)-OH during SPPS | AC-Tyr(SO3H)-Tyr-OH / AC-Tyr-Tyr(SO3H)-OH |

| Iodination | Chloramine-T, NaI | AC-(3-Iodo)Tyr-Tyr-OH / AC-Tyr-(3-Iodo)Tyr-OH |

This is an interactive data table based on the data in the text.

Integration of Unnatural Amino Acids into this compound Analogs

The incorporation of unnatural amino acids (UAAs) into peptide structures is a powerful strategy for creating novel molecules with unique properties. For a dipeptide like this compound, UAAs can be introduced in place of one or both tyrosine residues during solid-phase or solution-phase synthesis. This allows for the systematic modification of the peptide's aromatic side chains to probe structure-activity relationships.

Methods of Incorporation:

The primary method for creating analogs of this compound with unnatural amino acids is through standard peptide synthesis protocols. This involves using a protected UAA as a building block. For instance, to replace the C-terminal tyrosine, an N-terminally protected (e.g., Fmoc or Boc) unnatural amino acid would be anchored to a solid support, followed by deprotection and coupling with N-acetyl-L-tyrosine. Conversely, to replace the N-terminal tyrosine, a protected L-tyrosine would be anchored to the resin, followed by coupling with the desired N-acetylated unnatural amino acid.

Examples of Relevant Unnatural Tyrosine Analogs:

| Unnatural Amino Acid | Potential Modification Property | Reference |

| 3-Chlorotyrosine | Alters electronic properties of the phenol (B47542) ring. | nih.gov |

| 3,5-Difluorotyrosine | Modifies pKa and hydrogen bonding capability. | nih.gov |

| O-Methyl-L-tyrosine | Blocks phosphorylation and alters hydrogen bonding. | labome.com |

| p-Azido-L-phenylalanine | Introduces a photo-crosslinking or bioorthogonal "click" handle. | researchgate.net |

| p-Iodo-L-tyrosine | Provides a heavy atom for structural studies or radiolabeling. | researchgate.net |

| 4-Aminophenylalanine (pAF) | Introduces a reactive amine group and alters redox potential. | nih.gov |

These substitutions allow for the creation of a diverse library of this compound analogs. For example, incorporating halogenated tyrosines can systematically alter the acidity of the phenolic hydroxyl group, which may be critical for biological activity. nih.govacs.org Introducing amino acids with bioorthogonal functional groups, such as azides or alkynes, would enable the specific conjugation of the dipeptide to other molecules, like fluorescent probes or drug delivery systems. researchgate.net

Isotopic Labeling Strategies for Mechanistic Investigations of this compound

Isotopic labeling is an indispensable tool for elucidating the mechanisms of action, metabolism, and transport of peptides. jpt.com By replacing specific atoms in this compound with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁷O), researchers can track the molecule and study its interactions without altering its fundamental chemical properties. jpt.com

Labeling for NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique that benefits from isotopic labeling. While natural abundance ¹³C and ¹⁵N NMR is possible, enrichment significantly enhances signal sensitivity and enables advanced multi-dimensional experiments to determine the three-dimensional structure of the peptide and its complexes.

¹³C and ¹⁵N Labeling: Uniform or selective labeling of the peptide backbone or amino acid side chains with ¹³C and ¹⁵N is a common strategy. nih.gov For this compound, this would involve using isotopically enriched N-acetyl-L-tyrosine or L-tyrosine during chemical synthesis. These labeled precursors are commercially available or can be synthesized. nih.gov

Deuterium (²H) Labeling: Replacing ¹H with ²H at specific non-exchangeable positions can simplify complex proton NMR spectra and is used to probe kinetic isotope effects in enzyme-catalyzed reactions. nih.gov For instance, deuteration of the aromatic rings of the tyrosine residues could be achieved through specialized synthetic routes. acs.org

¹⁷O Labeling: Oxygen-17 labeling of the carboxylic acid and phenolic hydroxyl groups of the tyrosine residues can provide unique insights into protonation states and hydrogen bonding interactions via ¹⁷O NMR. nih.gov

Labeling for Mass Spectrometry:

Stable isotope-labeled peptides are widely used as internal standards in quantitative mass spectrometry (MS) assays. An isotopically labeled version of this compound (e.g., containing several ¹³C and ¹⁵N atoms) would have a higher mass than the unlabeled version but exhibit identical chromatographic behavior and ionization efficiency. This allows for precise quantification of the unlabeled dipeptide in complex biological samples.

Commonly Used Isotopes in Peptide Labeling:

| Isotope | Application | Reference |

| Deuterium (²H) | NMR simplification, Kinetic Isotope Effect (KIE) studies. | nih.gov |

| Carbon-13 (¹³C) | NMR structural studies, MS-based quantification. | nih.gov |

| Nitrogen-15 (¹⁵N) | NMR structural studies, MS-based quantification. | nih.gov |

| Oxygen-17 (¹⁷O) | NMR studies of protonation and hydrogen bonding. | nih.gov |

| Iodine-125/131 | Radioiodination for tracer studies (Note: Radioactive). | nih.gov |

For mechanistic investigations, a researcher might synthesize this compound with a ¹³C-labeled carbonyl group in the peptide bond. By monitoring the chemical shifts in an NMR experiment or the fragmentation patterns in MS, one could study enzymatic cleavage of this bond. Similarly, using deuterated tyrosine analogs can help determine if a C-H bond cleavage is a rate-limiting step in a metabolic transformation. nih.gov

Biochemical Interactions and Functional Modulations of Ac Tyr Tyr Oh

Enzymatic Substrate and Inhibitor Relationships of AC-Tyr-tyr-OH

This compound and its Analogs as Enzyme Modulators (e.g., Inhibitors or Activators)

Structural Basis of Enzyme-AC-Tyr-tyr-OH Binding and InhibitionThe structural basis for enzyme binding and inhibition by this compound is not explicitly detailed in the available literature. However, research on N-acyldipeptide derivatives in general suggests that their therapeutic effectiveness is linked to their chemical structure, including the acyl group, the amino acid sequence, and the terminal modifications (amide, ester, or hydroxyl)google.comgoogleapis.com. For example, N-Ac-Tyr-Tyr-OH is listed among preferred bioactive dipeptide derivatives in patent literature, indicating potential for interaction with biological targets, though the specific mechanism or binding site is not elucidatedgoogleapis.com. The presence of tyrosine residues, with their phenolic hydroxyl groups and aromatic rings, often plays a role in molecular recognition and binding to enzyme active sites through hydrogen bonding and pi-pi interactions.

Compound List:

this compound

N-ME-TYR-OH (N-Methyl-L-tyrosine)

H-Tyr-Phe-OH (L-Tyrosyl-L-phenylalanine)

N-Ac-Tyr-Tyr-OH

N-Ac-Tyr-Tyr-OEt

N-Ac-Tyr-Tyr-NH2

Structural Analysis and Conformational Dynamics of Ac Tyr Tyr Oh

Spectroscopic Probing of AC-Tyr-tyr-OH Conformation and Environment

Spectroscopic methods provide crucial insights into the molecular structure, conformation, and local environment of this compound. These techniques allow researchers to understand how the molecule behaves and interacts within its surroundings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the three-dimensional structures of molecules in solution at atomic resolution nih.govmdpi.comtandfonline.com. For this compound, NMR techniques such as 1D and 2D NMR experiments (COSY, TOCSY, NOESY) are employed to assign resonances to specific atoms and to establish through-space correlations (NOEs) between protons. These NOE-derived distance restraints, along with dihedral angle restraints derived from chemical shifts, form the basis for calculating ensembles of possible structures tandfonline.comuzh.chmdpi.com. NMR can also provide insights into molecular dynamics and conformational flexibility, which are critical for understanding the molecule's behavior in solution nih.govtandfonline.comacs.org. The analysis of chemical shifts and coupling constants can reveal details about the local environment and interactions of the tyrosine residues within this compound uzh.ch.

Fluorescence Spectroscopy for Local Environment and Interaction Dynamics

Fluorescence spectroscopy offers high sensitivity for probing the local environment and dynamics of molecules, particularly those containing fluorescent residues like tyrosine diva-portal.orgnih.govresearchgate.netd-nb.info. The tyrosine chromophore's fluorescence emission is sensitive to its microenvironment, including polarity, hydrogen bonding, and ionization state researchgate.netd-nb.info. Changes in fluorescence intensity, emission wavelength, or fluorescence lifetime can indicate alterations in the local environment or interactions with other molecules nih.govresearchgate.net. For this compound, fluorescence spectroscopy can be used to monitor conformational changes, study interactions with other biomolecules or surfaces, and investigate energy transfer processes between tyrosine residues or with other fluorophores nih.govresearchgate.net. The quantum yield of tyrosine fluorescence is known to be affected by solvent polarity and pH, providing further avenues for environmental characterization researchgate.netd-nb.info.

Computational Modeling and Simulation of this compound

Computational methods complement experimental techniques by providing atomic-level detail and allowing for the exploration of molecular behavior over extended timescales.

Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis

Molecular Dynamics (MD) simulations are widely used to explore the conformational landscape of molecules, providing dynamic trajectories that capture the ensemble of structures a molecule adopts in solution mdpi.complos.orgnih.govresearchgate.net. For this compound, MD simulations can generate a large number of conformations, allowing for the analysis of its conformational ensemble, including root-mean-square deviation (RMSD) and radius of gyration (Rg) to assess stability and flexibility mdpi.comresearchgate.net. These simulations can also provide insights into the molecule's dynamic behavior, such as the flexibility of its peptide backbone and the orientation of its tyrosine side chains, which can be correlated with experimental NMR data mdpi.complos.orgnih.gov. By simulating this compound under various conditions, researchers can predict its behavior and interactions, complementing experimental findings.

Quantum Chemical Calculations for Electronic Properties Relevant to Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the electronic structure, molecular geometry, and properties relevant to chemical reactivity nih.govresearchgate.netresearchgate.netusk.ac.id. For this compound, these calculations can provide insights into its electronic distribution, including frontier molecular orbitals (HOMO and LUMO), atomic charges, and bond orders nih.govresearchgate.netusk.ac.id. The energy gap between the HOMO and LUMO, for instance, is a key indicator of a molecule's chemical reactivity, stability, and optical properties nih.govresearchgate.net. Analyzing these electronic properties can help predict potential reaction sites and understand the molecule's susceptibility to chemical transformations, which is crucial for its application in synthesis and biochemical processes nih.govresearchgate.netusk.ac.id.

Ligand-Protein Docking Studies with this compound

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a protein target. Tyrosine residues within peptides or proteins often play a critical role in these interactions due to their aromatic ring and hydroxyl group. These features can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for stabilizing ligand-protein complexes acs.orgreading.ac.uknih.govmdpi.com.

Research on peptides containing tyrosine residues, such as Ac-Leu-Tyr-Tyr-CONH2 (LYY), has demonstrated their utility in molecular docking studies. For instance, LYY was investigated for its role in encapsulating sesaminol (B613849), where molecular docking indicated that the primary interactions between sesaminol and the self-assembled LYY structure were hydrogen bonding and π-π interactions mdpi.com. While specific docking studies for "this compound" were not found, the inherent properties of its tyrosine residues suggest it would likely participate in similar binding modes. These interactions are vital for understanding how such peptides might bind to biological targets, potentially influencing their function or therapeutic applications.

Table 1: Representative Ligand-Protein Interactions Involving Tyrosine Residues

| Ligand/Peptide | Protein Target | Key Amino Acid Residue | Interaction Type(s) | Reference |

| Sesaminol | LYY peptide self-assembly | Tyrosine (in LYY) | Hydrogen bonding, π-π interactions | mdpi.com |

| Various ligands | Monoamine transporters | Tyrosine (Tyr 124) | Hydrogen bonding, hydrophobic interactions | acs.org |

| LVYPFP peptide | Angiotensin-I-converting enzyme (ACE) | Tyrosine (Tyr) | Hydrogen bond (with Asp 255) | reading.ac.uk |

| Clozapine | HTR2A (Serotonin receptor 2A) | Tyrosine (Tyr 370) | Hydrogen bonding | jpn.ca |

| Clozapine | DRD2 (Dopamine receptor D2) | Tyrosine (Tyr 209) | Hydrogen bonding | jpn.ca |

Self-Assembly and Aggregation Propensities of this compound

Peptides rich in aromatic amino acids, such as tyrosine, are well-known for their ability to self-assemble into ordered supramolecular structures. This self-assembly is driven by non-covalent interactions, primarily π-π stacking between the aromatic rings of tyrosine residues and hydrogen bonding involving their phenolic hydroxyl groups mdpi.comacs.orgacs.orgnih.gov. These interactions can lead to the formation of diverse nanostructures, including fibers, nanotubes, spheres, and hydrogels mdpi.comacs.orgacs.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net.

Investigation of Oligomerization Mechanisms

The mechanism of self-assembly for tyrosine-containing peptides often involves initial nucleation events followed by elongation, leading to the formation of ordered oligomers and larger aggregates. For example, the peptide Ac-Leu-Tyr-Tyr-CONH2 (LYY) has been shown to self-assemble into a mesoporous three-dimensional (3D) microgel. This process is mediated by β-folds and random coils, with primary intermolecular forces stemming from hydrogen bonding and π-π stacking interactions mdpi.com. Studies on other tyrosine-rich peptides suggest that the precise arrangement and spacing of tyrosine residues significantly influence the resulting oligomeric structures and their stability acs.orgnih.govacs.orgoup.com. The process can be influenced by factors such as concentration, pH, and temperature, dictating the pathway from monomers to stable oligomeric or aggregated states chemrxiv.orgresearchgate.netresearchgate.net.

Characterization of Aggregated States

The characterization of aggregated states formed by tyrosine-containing peptides employs various biophysical techniques. These include:

Spectroscopic Methods: Techniques like Thioflavin T (ThT) fluorescence assay are commonly used to detect the formation of amyloid-like β-sheet structures, which are often associated with peptide aggregation mdpi.comacs.org. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide detailed insights into the structure and dynamics of aggregated species, including the degree of hydrogen-deuterium exchange, which indicates the level of structural ordering mdpi.compnas.org.

Microscopy: Transmission Electron Microscopy (TEM) and Field-Emission Scanning Electron Microscopy (FESEM) are utilized to visualize the morphology of self-assembled structures, such as fibers, nanotubes, or spherical aggregates mdpi.comchemrxiv.orgresearchgate.netresearchgate.net.

Other Techniques: Circular Dichroism (CD) spectroscopy can reveal changes in secondary structure during self-assembly mdpi.com, while X-ray Diffraction (XRD) can characterize the crystalline nature of aggregates mdpi.com.

Structure Activity Relationship Sar Studies and Rational Design of Ac Tyr Tyr Oh Analogs

Impact of Amino Acid Substitutions on AC-Tyr-tyr-OH Activity

Modifying the amino acid sequence of this compound can profoundly alter its interaction with biological targets. These changes can affect binding affinity, efficacy, metabolic stability, and pharmacokinetic properties.

Scanning Mutagenesis and Conservative Replacements

Scanning mutagenesis involves systematically replacing each amino acid residue with others to observe the impact on activity. For this compound, this would primarily involve modifications to the two tyrosine residues.

Tyrosine Side Chain Modifications: The phenolic hydroxyl group and the aromatic ring of tyrosine are key features. Altering the pKa of the phenol (B47542) ring or modifying the aromaticity can significantly impact hydrogen bonding and π-π interactions with target molecules acs.orgrsc.org. For instance, replacing tyrosine with phenylalanine (which lacks the hydroxyl group) would abolish hydrogen bonding capabilities at that position, potentially reducing binding affinity if the hydroxyl group is critical for interaction. Conversely, introducing electron-withdrawing or donating groups onto the phenyl ring can modulate the electronic properties and reactivity of the side chain acs.orgacs.org. Trifluoromethylthiolation of tyrosine, for example, has been shown to increase hydrophobicity and can be incorporated as a building block in peptide synthesis acs.org.

Amino Acid Replacements: Substituting tyrosine with other amino acids like alanine, glycine, or tryptophan can reveal the importance of the specific steric bulk, hydrophobicity, and electronic properties of tyrosine. Studies on protease inhibitors, for example, have shown that replacing specific residues at the P1 position with amino acids of different properties (e.g., charged vs. non-charged) can drastically alter inhibitory activity and specificity mdpi.com. While this compound's specific target is not detailed here, such principles apply to understanding the role of each tyrosine.

Incorporation of D-Amino Acids or Peptidomimetics

The use of non-natural amino acids, such as D-amino acids, or entirely different molecular structures known as peptidomimetics, offers strategies to enhance stability against enzymatic degradation or to lock the peptide into a specific bioactive conformation.

D-Amino Acids: Replacing L-tyrosine with D-tyrosine can increase resistance to proteases, as many peptidases are stereospecific for L-amino acids tandfonline.comnih.gov. This modification can prolong the peptide's half-life in vivo. However, the change in stereochemistry can also alter the binding orientation and affinity to the target. For example, in urotensin II analogs, acetylation of the N-terminus and monoiodination of a tyrosine residue enhanced potency, while disulfide bridge disruption or replacement of cysteine with its D-enantiomer markedly reduced vasoconstrictor effects tandfonline.com.

Peptidomimetics: These are compounds that mimic the peptide backbone or side chains but are structurally distinct, often offering improved stability, bioavailability, or receptor selectivity. Designing peptidomimetics for this compound would involve replacing peptide bonds with more stable linkages or altering the amino acid side chains with non-peptide functional groups that retain or enhance the desired biological activity.

Role of Terminal Modifications (N-Acetylation, C-Amidation) in this compound Functionality

Modifications at the N-terminus and C-terminus are common strategies in peptide drug design to improve stability and modulate biological activity.

N-Acetylation: The "AC" in this compound signifies N-terminal acetylation. This modification neutralizes the positive charge of the free α-amino group of the N-terminal amino acid, mimicking the N-acetylation found in many natural proteins sigmaaldrich.comnih.gov. N-acetylation can increase peptide stability by preventing N-terminal degradation by exopeptidases sigmaaldrich.comnih.gov. It can also influence receptor binding and cellular uptake. For instance, in growth hormone-releasing factor (GRF) analogs, N-acetylation of a tyrosine at position 1 (Ac-Tyr1hGRF) resulted in a compound that inhibited 125I-VIP binding to rat intestinal membranes and acted as a competitive VIP antagonist nih.gov. Similarly, acetylation of the N-terminal residue of urotensin II analogs enhanced their potency tandfonline.com.

C-Amidation: While this compound has a free C-terminal hydroxyl group (-OH), amidation of the C-terminus (forming a -NH2 group) is another common modification. C-terminal amidation can also enhance peptide stability and alter receptor binding, often by mimicking the natural C-terminal amide found in many bioactive peptides tandfonline.comcreative-proteomics.com. Comparing the activity of this compound with its amidated counterpart (AC-Tyr-tyr-NH2) would reveal the role of the free carboxyl group.

Design Principles for Modulating Specificity and Potency of this compound Analogs

Rational design aims to create analogs with improved pharmacological profiles, such as increased potency, enhanced selectivity for a specific target, or better pharmacokinetic properties.

Conformationally Constrained Analogs of this compound

Restricting the conformational flexibility of a peptide can pre-organize it into a bioactive conformation, thereby increasing binding affinity and potency.

Cyclization: Introducing covalent bonds within the peptide chain, such as disulfide bridges between cysteine residues, lactam bridges, or backbone cyclization, can significantly constrain its structure tandfonline.comnih.gov. For example, cyclization strategies are widely used in designing analogs of neuropeptides like α-MSH to stabilize specific secondary structures like β-turns, which are often crucial for receptor recognition nih.gov. Studies on octreotide (B344500) analogs have shown that re-cyclization involving tyrosine can alter receptor binding affinity nih.gov.

Incorporation of Constraining Residues: Incorporating amino acids that inherently limit conformational freedom, such as proline or non-natural amino acids with restricted rotation, can also be employed nih.govacs.org.

Rational Design Based on Computational and Biophysical Data

Modern drug discovery heavily relies on integrating computational modeling and biophysical techniques to guide the design process.

Computational Modeling: Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can predict how modifications to this compound will affect its binding to a target protein. These methods help identify key interaction points and favorable modifications researchgate.netplos.org. For instance, computational analysis can predict the impact of amino acid substitutions on binding energy or stability.

Biophysical Techniques: Experimental methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about binding kinetics, thermodynamics, and the three-dimensional structure of peptide-target complexes nih.govsigmaaldrich.comresearchgate.net. This data is invaluable for understanding the molecular basis of activity and for refining analog design. For example, NMR studies can reveal preferred conformations of peptides like tyrosine-glycine-glycine, offering insights into how larger peptides fold and interact researchgate.net. Biophysical data can also characterize the interaction of modified peptides, such as N-acetyl-L-tyrosine ethyl ester, in ligand binding assays sigmaaldrich.com.

Biochemical Roles and Metabolic Pathways of Tyrosine Containing Peptides in Vitro and Non Human in Vivo

Involvement of Tyrosine and AC-Tyr-tyr-OH in Cellular Signaling Pathways (in vitro)

Tyrosine and its derivatives, including dipeptides like N-acetyl-tyrosyl-tyrosine (this compound), play significant roles in cellular signaling. These peptides can influence various intracellular cascades, often by modulating the activity of key enzymes involved in signal transduction.

Modulatory Effects on Kinase and Phosphatase Activities

Tyrosine residues in proteins are critical sites for phosphorylation and dephosphorylation events, which are central to cellular signaling. While direct modulation of specific tyrosine kinases or phosphatases by this compound is not extensively detailed in the provided search results, related tyrosine-containing peptides have shown effects on these pathways. For instance, certain dipeptides have been shown to influence signaling cascades that involve kinases, such as the extracellular signal-regulated kinase (ERK) pathway. Studies on other dipeptides, like proline-serine (PS) and valine-serine (VS), demonstrated their ability to induce ERK phosphorylation, suggesting a role in modulating kinase activity nih.gov. Furthermore, protein tyrosine phosphatases (PTPs) are key regulators of tyrosine phosphorylation, and their activity can be modulated by various factors, including oxidative stress scholaris.caarvojournals.org. While direct data on this compound's interaction with PTPs is limited, the general involvement of tyrosine modifications in signaling pathways highlights potential areas of influence. N-acetyl-L-tyrosine (NAT) has been implicated as a factor in mitohormesis, a cellular response to stress that involves signaling pathways, suggesting that acetylated tyrosine derivatives can indeed participate in cellular signaling nih.gov.

Influence on Downstream Biochemical Cascades

The influence of this compound on downstream biochemical cascades is primarily inferred from studies on related peptides. As mentioned, dipeptides like PS and VS have been shown to down-regulate the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase, which are key regulators in melanogenesis. This down-regulation was linked to ERK phosphorylation, indicating that these dipeptides can impact downstream signaling events that control gene expression and protein levels nih.govresearchgate.net. The broader class of N-acylated aromatic amino acids (NA-ArAAs), which includes acetylated tyrosine derivatives, are thought to act as cell signaling molecules nih.gov. Research on N-acetyl-L-tyrosine (NAT) suggests it can repress tumor growth, potentially through the activation of signaling pathways involving transcription factors like Keap1, which in turn influences Nrf2 nih.gov. This implies that acetylated tyrosine compounds can trigger or modulate complex downstream biochemical cascades, impacting cellular processes such as proliferation and stress response.

Degradation Pathways and Metabolic Fate of this compound (in vitro)

The metabolic fate and degradation pathways of this compound in vitro involve enzymatic hydrolysis by peptidases.

Identification of Peptidases and Enzymes Responsible for this compound Hydrolysis

Peptides, including dipeptides like this compound, are generally hydrolyzed by peptidases. Studies on the utilization of N-acetylated amino acids in parenteral nutrition indicate that enzymes from kidney and liver tissue can deacylate N-acetyl-L-tyrosine in vitro, suggesting the presence of acylases that can cleave the N-acetyl group ebi.ac.uk. Similarly, dipeptides are known to be hydrolyzed by intracellular nonspecific peptidases after cellular uptake, releasing the constituent amino acids nih.gov. Pepsin, an acid protease, has been shown to catalyze the hydrolysis of N-acetyl-L-tyrosyl-L-tyrosine, indicating that certain proteases can act on this dipeptide annualreviews.org. α-Chymotrypsin is also known to catalyze the hydrolysis of acetyl-L-tyrosinamide, a related compound, suggesting its potential to hydrolyze acetylated tyrosine peptides acs.org.

Analysis of Metabolites and Degradation Products

The primary degradation product of this compound through hydrolysis would be N-acetyl-L-tyrosine and L-tyrosine, or potentially two molecules of L-tyrosine if the N-acetyl group is also removed. N-acetyl-L-tyrosine itself is a known metabolite and can be further processed. For instance, N-acetyl-L-tyrosine can be a substrate for tyrosinase, leading to N-acetyl-L-DOPA and/or N-acetyl-dopaquinone nih.govfrontiersin.org. In the context of dipeptide breakdown, the resulting amino acids, L-tyrosine and N-acetyl-L-tyrosine, would then enter their respective metabolic pathways. L-tyrosine can be degraded into acetoacetate (B1235776) and fumarate, which can enter the citric acid cycle wikipedia.orgelifesciences.org. N-acetyl-L-tyrosine has been identified as a human urinary metabolite nih.gov.

Role of Tyrosine and Related Peptides in Melanin (B1238610) Biosynthesis and Regulation (in vitro)

Tyrosine is a fundamental precursor for melanin synthesis, a process occurring in melanocytes. Related peptides, including acetylated tyrosine derivatives, can influence this pathway.

N-acetyl-L-tyrosine, often referred to as acetyl tyrosine, is recognized for its role in skin pigmentation and is used in cosmetic formulations to potentially enhance tanning or skin lightening effects nih.govmibellebiochemistry.com. Studies have shown that acetyl tyrosine, in combination with other agents like copper peptides, can enhance melanin production in melanoma cell lines (A375 and B16) nih.gov. This enhancement is associated with increased tyrosinase activity and expression of melanin-related genes nih.gov.

Other dipeptides containing tyrosine or related to tyrosine metabolism have also been investigated for their effects on melanogenesis. For example, certain dipeptides have been found to inhibit melanin synthesis by down-regulating tyrosinase expression through mechanisms involving ERK phosphorylation nih.govresearchgate.net. Conversely, other tyrosine-containing peptides or tyrosine itself can stimulate melanin synthesis mibellebiochemistry.comencyclopedia.pubscience.gov. L-tyrosine and L-DOPA are known to enhance tyrosinase expression and stimulate melanin synthesis encyclopedia.pubscience.gov. The precise role of this compound in melanin biosynthesis is not explicitly detailed, but its components, N-acetyl-L-tyrosine and L-tyrosine, are known to be involved in modulating the process.

Electron Transfer Processes Involving Tyrosine-Containing Peptides (in vitro)

The investigation of electron transfer (ET) processes involving tyrosine-containing peptides in vitro is crucial for understanding the fundamental mechanisms of redox reactions in biological systems and for developing novel biomaterials and catalysts. Tyrosine, with its phenolic hydroxyl group, is a key redox-active amino acid capable of undergoing one- and two-electron oxidations, leading to the formation of phenoxyl radicals. These processes are influenced by various factors, including pH, solvent environment, and the presence of neighboring amino acid residues.

Mechanisms of Electron Transfer

Research into tyrosine-containing peptides has revealed several proposed mechanisms for electron transfer. These often involve proton-coupled electron transfer (PCET), where both a proton and an electron are transferred. Common pathways include:

Direct Proton-Coupled Electron Transfer (PCET): This mechanism may involve a time-concerted transfer of both a proton and an electron from the tyrosine residue to an electron acceptor, or vice versa. It can be facilitated by intramolecular hydrogen bonding between the tyrosine hydroxyl group and another residue, such as cysteine nih.gov.

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the tyrosine residue first loses a proton, forming a phenolate (B1203915) anion, followed by the transfer of an electron. This process is highly dependent on pH, as the deprotonation of the phenolic hydroxyl group is a prerequisite researchgate.netnih.gov.

Single Electron Transfer followed by Proton Transfer (SET-PT): Here, an electron is transferred first, forming a radical intermediate, which is then followed by proton transfer.

The relative importance of these mechanisms can depend on the specific peptide sequence, the surrounding environment, and the nature of the electron acceptor or oxidant researchgate.netresearchgate.net. For instance, studies on tyrosine-cysteine peptides suggest that the electron transfer from cysteine to a tyrosyl radical is mediated by an acid-base equilibrium involving deprotonation of cysteine, followed by electron transfer and subsequent protonation of the tyrosine phenolate nih.gov.

Redox Potentials and Radical Formation

Tyrosine's redox potential for the Tyr/Tyr-O• couple is approximately 0.93-0.94 V at pH 7.0 and 25°C nih.gov. However, these potentials can be significantly influenced by the local environment, including neighboring amino acid residues and solvent accessibility nih.govacs.org. For example, the presence of charged amino acid residues adjacent to tyrosine can perturb its pKa and redox potential, affecting its susceptibility to oxidation researchgate.net.

The formation of the tyrosyl phenoxyl radical (TyrO•) is a critical intermediate in many electron transfer reactions. These radicals can be relatively stable, with lifetimes ranging from milliseconds to hours depending on the environment acs.org. In some cases, these radicals can participate in further reactions, such as cross-linking (forming dityrosine (B1219331) bonds) or reacting with other radicals like nitric oxide nih.govmdpi.comaston.ac.uk.

Factors Influencing Electron Transfer

Several factors are known to influence the rate and efficiency of electron transfer processes involving tyrosine-containing peptides in vitro:

pH: As indicated by the PCET and SPLET mechanisms, pH plays a crucial role. Higher pH values, which favor the deprotonation of the tyrosine hydroxyl group, generally increase the rate of oxidation and electron transfer nih.govresearchgate.net.

Neighboring Amino Acid Residues: The presence and nature of adjacent amino acids can significantly impact tyrosine's redox behavior. Positively charged residues can disfavor oxidation, while negatively charged residues might accelerate it, possibly due to interactions with metal ions or stabilization of intermediates nih.govresearchgate.net. For example, in dipeptides, the position and type of the second amino acid can alter the antioxidant capacity and electron transfer dynamics nih.govmdpi.com.

Solvent and Microsolvation: The polarity and hydrogen-bonding capabilities of the solvent, as well as the specific microsolvation environment around the tyrosine residue within a peptide or protein structure, can modulate electron transfer rates and energetics nih.govacs.org.

Oxidizing Agents: The nature and strength of the oxidizing agent (e.g., hydrogen peroxide, metal ions, enzymatic oxidants like horseradish peroxidase) dictate the specific reaction pathways and kinetics researchgate.netmdpi.comacs.org. For instance, horseradish peroxidase (HRP) can catalyze the polymerization of tyrosine-containing peptides through the formation of dityrosine cross-links acs.org.

Experimental Observations and Data

Studies employing techniques such as electrochemistry (cyclic voltammetry), pulse radiolysis, and spectrophotometry have provided quantitative data on these processes. For instance, electrochemical measurements have been used to determine redox potentials for tyrosine and related compounds researchgate.net.

Redox Potentials: While direct measurements for this compound are not explicitly detailed in the provided snippets, general values for tyrosine (TyrOH/TyrO•) are reported around +0.94 V at pH 7.0 nih.govresearchgate.net. For N-acetyl-tyrosine (NAT), a similar redox behavior is expected, with studies indicating it can be oxidized by horseradish peroxidase acs.org.

Reaction Kinetics: The rate constants for electron transfer reactions are highly variable. For example, the rate constant for the oxidation of N-acetyl-tyrosine by horseradish peroxidase (HRP) is reported as kcat = 94 s-1, with a Km of 5.6 mM acs.org. In contrast, the rate constant for the photo-oxidation of N-acetyl-tyrosine in alkaline conditions under simulated sunlight was found to be dependent on tyrosyl pKa, which is perturbed by neighboring residues researchgate.net.

Radical Formation and Reactivity: The formation of the tyrosyl radical is a key step. For example, in the photo-oxidation of Trp-Tyr dipeptides, the Trp radical can be formed, which then oxidizes the tyrosine side chain to the phenoxyl radical nih.gov. Studies have also shown that the tyrosyl radical can react with nitric oxide (NO•) mdpi.comaston.ac.uk.

Advanced Methodologies and Applications of Ac Tyr Tyr Oh As a Research Tool

AC-Tyr-tyr-OH as a Chemical Probe for Target Identification

Chemical probes are essential molecules for dissecting protein function and identifying new therapeutic targets. The structure of this compound makes it an excellent candidate for the design of such probes, enabling researchers to investigate and isolate specific protein interactions within a complex biological milieu.

Affinity-based probes are designed to bind specifically to a target protein, allowing for its isolation and identification. rsc.org These probes typically consist of a recognition element, a reactive group for covalent modification, and a reporter tag for detection and enrichment. The dipeptide this compound can be incorporated as the recognition element in probes targeting enzymes or receptors that recognize tyrosine-containing sequences.

Enrichment strategies are crucial for isolating low-abundance proteins from complex mixtures like cell lysates. researchgate.net Affinity-based enrichment often involves immobilizing the target protein, which can be achieved through the high-affinity interaction between biotin (B1667282) (incorporated into the probe) and avidin-coated supports. researchgate.net For instance, a biotinylated version of an this compound-based probe could be used to capture its binding partners, which are then identified by mass spectrometry.

Recent advancements have led to the development of sophisticated probes, such as those based on sulfonyl fluorides, for the rational targeting of tyrosine residues in protein binding sites. nih.gov These probes can be equipped with alkyne tags, enabling efficient capture of the target protein from a complex proteome. nih.gov This approach allows for the quantification of intracellular target occupancy and validation of drug candidates in primary cells. nih.gov

| Probe Type | Recognition Moiety | Reactive Group | Reporter Tag | Application | Reference |

| Affinity-Based Probe | This compound analogue | Sulfonyl fluoride | Alkyne | Target identification and validation | nih.gov |

| Affinity Probe | L-Phe-AMS | Sulfamoyl | Biotin | Enrichment of adenylation domains | doi.org |

Bioconjugation is the chemical process of linking molecules, such as this compound, to other molecules, including proteins, fluorescent dyes, or solid supports. The tyrosine residues in this compound offer several reactive sites for such modifications. A variety of bioconjugation techniques have been developed to functionalize the phenol (B47542) side chain of tyrosine. bohrium.com These methods are critical for creating the chemical probes discussed in the previous section.

One prominent method is the "tyrosine-click" reaction, which provides a facile and stable linkage. nih.gov This reaction allows for the selective modification of tyrosine residues under mild, biocompatible, and metal-free conditions. nih.gov Other innovative methods include site-specific labeling with ligand-directed anchors and specific affinity capture of proteins. researchgate.net These techniques have proven effective in designing a wide array of important biomolecules, including antibody-drug conjugates and fluorescent protein probes. researchgate.net

Enzyme-mediated strategies also offer a powerful approach for tyrosine bioconjugation. For instance, the enzyme tyrosinase can be used to oxidize tyrosine to a reactive o-quinone, which can then be further modified. nih.gov Additionally, photoredox catalysis has emerged as a method for the site-selective modification of tyrosine residues on native proteins, allowing for the direct installation of bioorthogonal handles. princeton.edu

| Bioconjugation Method | Description | Key Features | Reference |

| Tyrosine-Click Reaction | Mannich-type additions to imines or oxidative coupling. | Mild, biocompatible, metal-free conditions. | nih.gov |

| Enzyme-Mediated Conjugation | Utilizes enzymes like tyrosinase to activate the tyrosine residue. | High specificity and regioselectivity. | nih.gov |

| Photoredox Catalysis | Uses light to promote the site-selective modification of tyrosine. | Allows for direct modification of native proteins. | princeton.edu |

Integration of this compound into High-Throughput Screening Assays

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target. genome.gov this compound and its derivatives can be integrated into various HTS assay formats to identify novel inhibitors or activators of enzymes and receptors.

This compound can serve as a substrate or a competitive inhibitor in enzyme activity assays, particularly for proteases and kinases that recognize tyrosine-containing peptides. For instance, the inhibitory effect of H-Tyr-Tyr-OH on the angiotensin I-converting enzyme (ACE) has been demonstrated, with an IC50 value of 0.028 mg/mL. medchemexpress.com This suggests that modified dipeptides like this compound could be used to screen for novel ACE inhibitors.

Enzyme-linked colorimetric assays can be developed where the phosphorylation of a synthetic peptide substrate, potentially derived from this compound, is detected using an anti-phosphotyrosine antibody. researchgate.net Furthermore, enzyme cascade reactions can be employed for the colorimetric detection of tyrosine, which can be adapted to monitor tyrosinase activity and screen for its inhibitors. nih.gov Chemiluminescence-based assays have also been developed to measure the activity of enzymes like alkaline phosphatase and tyrosinase, using tyrosine or its derivatives as substrates. researchgate.net

| Assay Type | Principle | Application | Reference |

| ACE Inhibition Assay | Measures the inhibition of angiotensin I-converting enzyme. | Screening for antihypertensive compounds. | medchemexpress.com |

| Colorimetric Enzyme-Linked Assay | Detects phosphorylation of a peptide substrate. | Identification of tyrosine kinase substrates and inhibitors. | researchgate.net |

| Enzyme Cascade Colorimetric Assay | Formation of a colored pigment upon enzymatic reaction with tyrosine. | Monitoring tyrosinase activity and screening for inhibitors. | nih.gov |

| Chemiluminescence Assay | Generation of light upon enzymatic conversion of a tyrosine derivative. | Measuring alkaline phosphatase and tyrosinase activity. | researchgate.net |

Receptor binding assays are used to measure the affinity of a ligand for its receptor. This compound can be used as a scaffold to develop ligands for receptors that recognize tyrosine-containing motifs. For example, evidence suggests the presence of tyrosine at the ligand-binding center of beta-adrenergic receptors. nih.gov Dipeptides such as D-Phe-L-Tyr have been shown to weakly inhibit NMDA receptor currents. wikipedia.org

In a typical competition binding assay, a labeled ligand (e.g., radiolabeled or fluorescently tagged) is displaced from the receptor by an unlabeled test compound. acs.org The development of such assays requires high-quality reagents and careful optimization of conditions such as temperature and buffer composition. nih.gov this compound could be modified with a suitable label to serve as the probe in these assays or used as an unlabeled competitor to screen for new receptor modulators.

Biosensor Development Incorporating Tyrosine-Containing Peptides

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of a specific substance. Peptides containing tyrosine, such as this compound, are increasingly being incorporated into biosensors due to the unique electrochemical and fluorescent properties of the tyrosine residue. monash.edu

Tyrosinase-based amperometric biosensors can be used to detect tyrosine and its phosphorylated form, providing a basis for developing assays for protein tyrosine kinases. researchgate.net Such biosensors can recognize tyrosyl residues within dipeptides. researchgate.net Electrochemical sensing platforms have been developed for the label-free detection of protein tyrosine kinase activity in low sample volumes. mdpi.com

Furthermore, whole-cell biosensors have been engineered for the quantification of tyrosine, utilizing tyrosine-responsive promoters to control the expression of fluorescent proteins. rsc.org The phenolic groups of tyrosine are also known to facilitate electron transfer, making tyrosine-rich peptides suitable for the development of hybrid functional materials for sensor applications. nih.gov

| Biosensor Type | Principle of Operation | Analyte/Activity Detected | Reference |

| Amperometric Biosensor | Electrochemical response catalyzed by tyrosinase. | Tyrosine, Protein Tyrosine Kinase Activity | researchgate.net |

| Electrochemical Sensing Platform | Label-free detection of peptide substrates for tyrosine kinases. | Protein Tyrosine Kinase Activity | mdpi.com |

| Whole-Cell Biosensor | Tyrosine-responsive promoters controlling fluorescent protein expression. | Tyrosine | rsc.org |

| Peptide-Based Hybrid Materials | Exploiting the redox activity and π–π interactions of tyrosine. | Various analytes through specific interactions. | nih.gov |

Electrochemical and Optical Biosensors for Biomolecular Detection

Biosensors are analytical devices that combine a biological component with a physicochemical detector to identify and quantify chemical substances. The tyrosine residue, a key component of this compound, is electroactive and possesses intrinsic fluorescence, making it a candidate for both electrochemical and optical sensing modalities.

Electrochemical Biosensors

Electrochemical biosensors measure changes in electrical properties (such as current or potential) that occur during a biochemical reaction. The phenolic hydroxyl group of tyrosine can be oxidized at an electrode surface, providing a detectable signal.

Direct Oxidation: A sensor could be designed for the direct electrochemical oxidation of the tyrosine residues in this compound. The resulting current would be proportional to the concentration of the dipeptide. Modified electrodes, for instance using graphene, have been shown to enhance the electro-catalytic activity towards tyrosine oxidation, improving the sensitivity and lowering the peak potential of the measurement. nih.govresearchgate.net

Enzyme-Based Sensing: Enzymes like tyrosinase or laccase can be immobilized on an electrode surface. nih.govsciforum.netnih.gov These enzymes catalyze the oxidation of phenolic compounds, including tyrosine. In a hypothetical scenario, this compound could act as a substrate for an immobilized enzyme. The enzymatic reaction products would then be electrochemically detected, providing a highly sensitive and selective measurement. For example, tyrosinase, a copper-containing monooxygenase, catalyzes the oxidation of phenols to o-quinones, which can be electrochemically reduced, generating a measurable signal. nih.gov

| Sensor Type | Principle of Detection | Potential Advantages |

| Direct Oxidation | Measures the current from the direct electrochemical oxidation of tyrosine residues. | Simplicity, no need for reagents. |

| Enzyme-Based | Measures the electrochemical signal from the products of an enzymatic reaction with this compound. | High sensitivity and selectivity. |

Optical Biosensors

Optical biosensors utilize light to detect biological interactions. The intrinsic fluorescence of the tyrosine residue can be exploited for this purpose.

Fluorescence-Based Sensing: Changes in the local environment of the tyrosine residues in this compound upon binding to a target molecule can alter their fluorescence properties (intensity, wavelength, or lifetime). This change can be measured to quantify the target.

Fiber-Optic Biosensors: A biological recognition element could be immobilized on the tip of an optical fiber. mdpi.com Interaction with a target analyte could modulate the light signal transmitted through the fiber, for instance, by altering absorbance or fluorescence. An infrared biosensor has been developed for the selective detection of tyrosine based on the formation of copper complexes, which could potentially be adapted. nih.gov

| Sensor Type | Principle of Detection | Potential Advantages |

| Fluorescence-Based | Measures changes in the intrinsic fluorescence of tyrosine residues upon interaction with an analyte. | High sensitivity, label-free detection. |

| Fiber-Optic | Detects changes in optical properties (e.g., absorbance, fluorescence) at the tip of an optical fiber. | Miniaturization, remote sensing capabilities. |

Nanoparticle-Peptide Hybrid Systems for Analytical Purposes

Combining peptides with nanoparticles creates hybrid materials with novel properties that can be leveraged for various analytical applications. The peptide component provides specificity and functionality, while the nanoparticle offers unique optical, electronic, or magnetic properties.

While specific examples using this compound are not documented, the principles of peptide-nanoparticle systems can be outlined.

Gold Nanoparticle (AuNP) Conjugates: Peptides can be attached to the surface of gold nanoparticles. The tyrosine residues in this compound could serve as anchoring points or as functional elements. Such hybrid systems have been used in colorimetric assays, where the aggregation state of the AuNPs, and thus the color of the solution, changes in the presence of a specific analyte.

Quantum Dot (QD) Bioconjugates: Quantum dots are semiconductor nanocrystals with size-tunable fluorescence. This compound could be conjugated to QDs to create fluorescent probes. The peptide could direct the QD to a specific target, and the fluorescence of the QD would provide a highly sensitive detection signal.

Enhanced Catalytic Activity: Nanomaterials like graphene or carbon nanotubes can be used to enhance the electrochemical signals in biosensors. nih.govmdpi.com A hybrid system could involve immobilizing this compound (or an enzyme that acts on it) onto a nanoparticle-modified electrode to improve the analytical performance of the sensor.

| Nanoparticle Type | Peptide Role | Potential Analytical Application |

| Gold Nanoparticles (AuNPs) | Recognition element, stabilizer. | Colorimetric assays, catalysis. |

| Quantum Dots (QDs) | Targeting ligand. | Fluorescent imaging, sensitive bioassays. |

| Carbon Nanomaterials | Immobilization matrix, signal enhancer. | Electrochemical sensing, catalysis. |

While direct research on this compound in advanced biosensing and nanoparticle systems is not currently available, the known properties of its constituent amino acid, L-tyrosine, provide a strong basis for its potential utility in these fields. Future research could explore the synthesis and characterization of this compound-based biosensors and nanoparticle hybrids, potentially unlocking new analytical tools with high sensitivity and specificity.

Future Directions and Emerging Research Avenues for Ac Tyr Tyr Oh Studies

Multi-Omics Integration in Investigating AC-Tyr-tyr-OH Biological Roles

Integrating multi-omics data—including genomics, transcriptomics, proteomics, metabolomics, and epigenomics—offers a holistic approach to understanding the complex biological landscape influenced by this compound. This comprehensive analysis can reveal dynamic cellular responses, identify key molecular targets, and map intricate signaling pathways. For instance, by correlating gene expression changes (transcriptomics) with protein abundance and modifications (proteomics) and shifts in metabolic profiles (metabolomics) following this compound exposure, researchers can construct detailed models of its cellular impact. Such an approach is crucial for identifying this compound's role in cellular stress responses, metabolic regulation, or signaling cascades, potentially building upon known functions of related tyrosine derivatives like N-acetyl-L-tyrosine (NALT) in neurotransmitter synthesis and stress adaptation.

Table 8.1: Proposed Multi-Omics Findings and Integrated Biological Insights for this compound

| Omics Layer | Potential Biomarkers/Targets Identified | Proposed Biological Role of this compound | Integrated Pathway Hypothesis |

| Transcriptomics | Upregulation of genes in antioxidant defense (e.g., Nrf2 pathway) | Modulator of cellular stress response and oxidative damage mitigation | Activation of cytoprotective mechanisms, potentially via redox signaling pathways. |

| Proteomics | Altered levels of enzymes involved in neurotransmitter synthesis or metabolism | Influences the availability or activity of key signaling molecules | Regulation of catecholamine biosynthesis and downstream neuromodulatory effects. |

| Metabolomics | Changes in levels of specific amino acids, lipids, or redox intermediates | Interacts with cellular energy metabolism and redox homeostasis | Links to tyrosine catabolism, dityrosine (B1219331) formation, or modulation of cellular energy flux. |

| Integrated | Identification of key gene-protein-metabolite signatures | Comprehensive role in cellular resilience and metabolic fine-tuning | Unraveling complex regulatory networks governing cellular adaptation to stress. |

Advanced Single-Molecule Spectroscopic Techniques for this compound Conformational Dynamics

Studying this compound at the single-molecule level using advanced spectroscopic techniques will provide unprecedented resolution into its conformational dynamics, binding interactions, and functional mechanisms. Techniques such as Single-Molecule Förster Resonance Energy Transfer (smFRET), Atomic Force Microscopy (AFM), and single-molecule fluorescence spectroscopy can reveal transient structural changes, protein-ligand interactions, and molecular assembly processes that are often averaged out in ensemble measurements. For example, smFRET can monitor real-time conformational shifts of this compound upon binding to target proteins, while AFM can visualize its interaction with surfaces or biomolecules at the nanoscale. Understanding these dynamic behaviors is critical for elucidating how this compound exerts its effects, whether as a signaling molecule, a substrate mimic, or a modulator of protein function.

Table 8.2: Application of Single-Molecule Spectroscopic Techniques for this compound Research

| Spectroscopic Technique | Primary Application for this compound | Expected Data Output | Potential Research Insight |

| Single-Molecule FRET (smFRET) | Monitoring conformational changes upon binding to biomolecules | Förster Resonance Energy Transfer efficiency, fluorescence resonance energy transfer efficiency | Dynamic structural rearrangements during target interaction, binding site mapping. |

| Atomic Force Microscopy (AFM) | Visualizing surface binding, molecular topography, and force profiles | High-resolution 3D imaging, force-distance curves, adhesion measurements | Interaction modes with cellular membranes, protein surfaces, or nanoparticle carriers. |

| Single-Molecule Fluorescence | Probing local environment, binding events, and molecular diffusion | Fluorescence intensity fluctuations, lifetime, diffusion coefficients | Real-time monitoring of molecular interactions, microenvironment characterization. |

| Single-Molecule Force Spectroscopy | Measuring binding forces and mechanical properties | Unfolding/refolding curves, rupture forces, binding affinities | Strength and nature of this compound interactions with specific binding partners. |

Computational Design of Novel this compound Variants with Enhanced Research Utility

Computational chemistry and bioinformatics offer powerful tools for the rational design of novel this compound variants with tailored properties for specific research applications. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and de novo design algorithms can predict and optimize molecular structures for enhanced stability, target specificity, altered signaling potency, or improved imaging capabilities. For instance, designing variants with modified peptide bonds, altered N-terminal capping, or specific side-chain modifications could yield compounds with increased resistance to enzymatic degradation, improved cellular uptake, or unique fluorescent properties for tracking. These computational approaches will accelerate the discovery of valuable research tools and potential therapeutic leads derived from the this compound scaffold.

Table 8.3: Strategies for Computational Design of Novel this compound Variants

| Design Strategy | Rationale for Modification | Predicted Outcome/Enhanced Utility | Example Variant (Hypothetical) |

| Amino Acid Substitution | Enhance resistance to enzymatic degradation (e.g., using D-amino acids) | Increased in vivo half-life, improved stability in biological matrices. | AC-D-Tyr-L-Tyr-OH |

| Chemical Modification (e.g., PEGylation) | Improve solubility, reduce immunogenicity, or alter pharmacokinetic properties | Enhanced circulation time, better formulation characteristics, reduced aggregation. | AC-Tyr-Tyr-PEG-OH |

| Isotopic Labeling | Facilitate analytical detection (e.g., NMR, mass spectrometry) or in vivo tracking (PET) | Precise structural elucidation, quantitative analysis, non-invasive imaging of distribution. | This compound (13C, 15N labeled) |

| Conjugation to a Targeting Moiety | Direct this compound to specific cellular compartments or tissues | Enhanced efficacy at target sites, reduced off-target effects, potential for targeted delivery. | AC-Tyr-Tyr-Antibody Conjugate |

Exploration of Unconventional Functions of this compound in Non-Canonical Pathways

Beyond its potential known roles, this compound may possess unconventional functions within non-canonical cellular pathways. Research could explore its involvement in processes such as autophagy modulation, non-ribosomal peptide synthesis (if it acts as a precursor or modulator in microbial systems), or as a signaling molecule in previously uncharacterized cascades. Given the chemical nature of tyrosine derivatives, exploring roles in redox homeostasis beyond direct reactive oxygen species (ROS) scavenging, or interactions with novel protein targets involved in epigenetic regulation or post-translational modifications, represents promising avenues. Investigating these less-explored biological contexts could reveal entirely new therapeutic or diagnostic applications for this compound and its derivatives.

Table 8.4: Hypothesized Unconventional Functions and Research Approaches for this compound

| Non-Canonical Pathway/Process | Proposed Mechanism of Action | Potential Functional Role | Research Approach |

| Autophagy Modulation | Direct interaction with core autophagy proteins (e.g., ATG proteins) or lysosomal machinery. | Modulation of cellular clearance and recycling processes, influencing stress resilience. | High-throughput screening for autophagy modulators, co-immunoprecipitation assays, live-cell imaging of autophagosomes. |

| Non-Ribosomal Peptide Synthesis | Acting as a substrate, regulator, or mimic in microbial secondary metabolite production. | Potential influence on antibiotic production or discovery of novel bioactive peptides. | Screening in microbial fermentation systems, enzymatic assays with non-ribosomal peptide synthetases. |

| Redox Signaling Beyond ROS Scavenging | Interaction with specific redox-active molecules (e.g., thiols, metal ions) or redox enzymes. | Fine-tuning cellular redox state, modulating signaling cascades via non-ROS mechanisms. | Redox proteomics, targeted chemical probes for specific redox reactions, enzyme activity assays. |

| Epigenetic Regulation | Interaction with histone-modifying enzymes (e.g., HATs, HDACs) or DNA methyltransferases. | Altering gene expression patterns, influencing cellular differentiation or plasticity. | Chromatin immunoprecipitation sequencing (ChIP-seq), DNA methylation analysis, epigenetic drug screening assays. |

Compound List:

this compound

N-acetyl-L-tyrosine (NALT)

Dityrosine

Tyrosine

Q & A

Q. How should researchers address conflicting NMR assignments for this compound’s backbone protons?

Q. What statistical methods differentiate artifact signals from true biological activity in high-throughput screens?

- Answer : Apply Z’-factor analysis to assess assay robustness. Use machine learning (e.g., random forest classifiers) to filter false positives from fluorescence interference or compound aggregation .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with open-data mandates when publishing this compound datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.